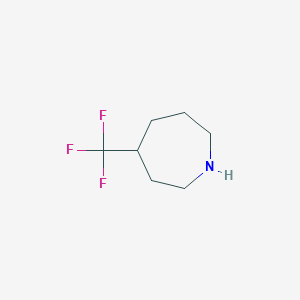

4-(Trifluoromethyl)azepane

Description

Structure

3D Structure

Properties

CAS No. |

1094073-74-1 |

|---|---|

Molecular Formula |

C7H12F3N |

Molecular Weight |

167.17 |

IUPAC Name |

4-(trifluoromethyl)azepane |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)6-2-1-4-11-5-3-6/h6,11H,1-5H2 |

InChI Key |

BMAQMERQLYXYPV-UHFFFAOYSA-N |

SMILES |

C1CC(CCNC1)C(F)(F)F |

Canonical SMILES |

C1CC(CCNC1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trifluoromethyl Azepane and Derivatives

De Novo Construction of the 4-(Trifluoromethyl)azepane Skeleton

The formation of the azepane ring from acyclic precursors, known as de novo synthesis, provides a versatile approach to introduce the trifluoromethyl group at the desired position. These methods often involve ring-closing reactions of suitably functionalized linear chains.

Ring-Closing Strategies for Azepane Formation

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including azepanes. One notable approach involves the double reductive amination of diformyl intermediates with primary amines containing a trifluoromethyl group. For instance, the synthesis of benzazepine derivatives bearing a trifluoromethyl group has been achieved through the oxidative cleavage of the olefin bond in dihydronaphthalene regioisomers to yield diformyl intermediates. Subsequent ring-closing reductive amination with 2,2,2-trifluoroethylamine (B1214592) hydrochloride furnishes the corresponding tetrahydrobenzazepine derivatives. ugent.beresearchgate.net This method, while demonstrated for benzo-fused systems, establishes a proof of concept for forming an azepane ring containing a trifluoromethylated N-substituent via intramolecular cyclization.

Another versatile intramolecular cyclization method is the tandem amination/cyclization of fluorinated allenynes. This copper(I)-catalyzed process involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization onto the allene (B1206475) moiety. This strategy has been successfully employed to create a variety of trifluoromethyl-substituted azepine-2-carboxylates and their phosphonate (B1237965) analogs in moderate to good yields. mdpi.comnih.gov The reaction proceeds smoothly with a range of primary and secondary amines, offering a modular approach to diversely functionalized trifluoromethylated azepines. nih.gov

The intramolecular aza-Wittig reaction also presents a viable route for the construction of the azepine ring. This reaction involves the cyclization of an azide-containing precursor, which upon reaction with a phosphine (B1218219), generates a phosphazene that subsequently reacts with an internal carbonyl group to form the cyclic imine, which can be reduced to the azepane.

| Starting Material Type | Reaction | Key Reagents | Product Type | Ref. |

| Dihydronaphthalene | Oxidative cleavage, double reductive amination | OsO₄/NMO, NaIO₄, CF₃CH₂NH₂·HCl, NaBH₃CN | Tetrahydrobenzazepine | ugent.beresearchgate.net |

| Functionalized Allenynes | Tandem amination/intramolecular cyclization | Cu(I) catalyst, primary/secondary amines | Trifluoromethylated azepine-2-carboxylates/phosphonates | mdpi.comnih.gov |

| Azido aldehyde | Intramolecular aza-Wittig reaction | PPh₃, NaBH₄ | Azepane | researchgate.net |

Intermolecular annulation reactions, where two or more molecules combine to form a ring, offer a convergent approach to the azepane skeleton. Cycloaddition reactions, in particular, are powerful tools for constructing cyclic systems.

The [4+3] cycloaddition is a notable strategy for the synthesis of seven-membered rings. While direct synthesis of this compound via this method is not extensively documented, the formation of azepinones through the Rh(II)-catalyzed formal [4+3] cycloaddition of vinyl ketenes and N-sulfonyl-1,2,3-triazoles has been reported. nsf.gov This reaction provides access to the azepine core, which could potentially be functionalized with a trifluoromethyl group in subsequent steps. The use of phosphine catalysts in [4+3] cycloadditions between azomethine imines and allenoates has also been shown to produce tetrahydroisoquinoline derivatives, demonstrating the potential of this annulation strategy for nitrogen-containing seven-membered rings. rsc.org

The [5+2] cycloaddition is another powerful method for constructing seven-membered rings. Rhodium-catalyzed intra- and intermolecular [5+2] cycloadditions of 3-acyloxy-1,4-enynes with alkynes have been developed, providing access to highly functionalized cycloheptadienes. nih.gov While not specific to this compound, this methodology highlights a potential pathway where a trifluoromethyl-containing fragment could be incorporated into either the five-carbon or two-carbon component. Oxidopyrylium-based [5+2] cycloadditions are also a well-established route to seven-membered rings, although their application to the synthesis of trifluoromethylated azepanes remains an area for further exploration. illinoisstate.edu

Ring-Expansion Methodologies to Access this compound Derivatives

An alternative and often highly effective strategy for the synthesis of this compound and its derivatives is the expansion of smaller, more readily available nitrogen heterocycles. This approach leverages the strain of smaller rings to drive the formation of the larger azepane system.

Expansion of Smaller Nitrogen Heterocycles (e.g., Pyrrolidines, Azetidines) to this compound Derivatives

The ring expansion of substituted pyrrolidines has proven to be a fruitful avenue for the synthesis of 4-substituted α-trifluoromethyl azepanes. researchgate.netacs.org In a notable example, enantio-enriched 4-substituted α-trifluoromethyl azepanes were synthesized from L-proline. The key step involves the regioselective ring-opening of a bicyclic azetidinium intermediate, which is formed from a trifluoromethylated pyrrolidine (B122466) precursor. The presence of the trifluoromethyl group directs the regioselectivity of the ring expansion, and the chirality of the starting material is effectively transferred to the final azepane product. acs.org

The expansion of aziridines also provides a pathway to trifluoromethylated azepanes. The reaction of 2-(4-chlorobutyl)-1-tosyl-2-(trifluoromethyl)aziridine with various nucleophiles can lead to the formation of 3-(trifluoromethyl)azepanes. nih.govscispace.com The mechanism likely involves an initial nucleophilic attack on the aziridine (B145994) ring, followed by an intramolecular cyclization that results in the seven-membered ring.

The ring expansion of azetidines to azepanes has also been investigated. While not always specific to trifluoromethylated products, azetidines bearing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. Nucleophilic opening of this intermediate can yield a mixture of pyrrolidines and azepanes. researchgate.net The synthesis of trisubstituted azepanes from enantio-enriched trisubstituted azetidines has been reported, albeit with modest yields, showcasing the potential of this strategy. researchgate.net

| Starting Heterocycle | Key Transformation | Product | Ref. |

| Trifluoromethylated Pyrrolidine | Formation and regioselective opening of a bicyclic azetidinium intermediate | 4-Substituted α-trifluoromethyl azepane | researchgate.netacs.org |

| 2-(4-chlorobutyl)-1-tosyl-2-(trifluoromethyl)aziridine | Nucleophilic ring opening and intramolecular cyclization | 3-(Trifluoromethyl)azepane | nih.govscispace.com |

| 2-(3-hydroxypropyl)azetidine | Intramolecular N-alkylation and nucleophilic ring opening | Azepane | researchgate.net |

Palladium-Catalyzed Ring Expansion Techniques for Azepane Systems

Palladium catalysis has emerged as a powerful tool for orchestrating ring expansion reactions to form azepane systems. One such method involves the palladium(0)-catalyzed rearrangement of piperidines bearing a spirocyclopropane ring. This reaction proceeds via oxidative addition of a carbon-carbon bond of the cyclopropane (B1198618) ring to the palladium catalyst, driven by the relief of ring strain, to yield functionalized azepanes and caprolactams in good to excellent yields. nih.govacs.org

Another innovative approach is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines. This method utilizes a palladium-catalyzed allylic amine rearrangement to efficiently convert five- and six-membered rings into their seven- and eight-membered homologues under mild conditions. The reaction is tolerant of various functional groups and can proceed with high enantioretention. chemrxiv.org

Furthermore, palladium-catalyzed intramolecular C-H activation and amination reactions have been employed to construct fused azepine systems. For example, a palladium-catalyzed intramolecular Heck insertion of an allene followed by an allylic amination sequence has been developed to synthesize 3,4-fused tricyclic indolines, including an eight-membered ring-fused azepine derivative. acs.org Additionally, palladium(II)-catalyzed cyclization/addition reactions have been utilized to prepare dibenzo[b,d]azepines, including a derivative with a 4-(trifluoromethyl)phenyl substituent at the 6-position. rsc.org

| Starting Material | Catalytic System | Key Transformation | Product Type | Ref. |

| Piperidine with spirocyclopropane | Pd(0) | Rearrangement via C-C bond activation | Azepane/Caprolactam | nih.govacs.org |

| 2-Alkenyl piperidine/pyrrolidine | Pd catalyst | Allylic amine rearrangement | Azepane/Azocane | chemrxiv.org |

| Allene-tethered ortho-iodoaniline | Pd catalyst | Intramolecular Heck insertion/allylic amination | Fused tricyclic azepine | acs.org |

| Dibenzo[b,d]azepine precursor | Pd(II) | Cyclization/addition | Dibenzo[b,d]azepine | rsc.org |

Ring-Expansion Methodologies to Access this compound Derivatives

The construction of the trifluoromethylated azepane scaffold is a significant focus in synthetic organic chemistry, driven by the potential biological activity of these compounds. nih.gov The inherent difficulties in forming seven-membered rings, such as unfavorable cyclization kinetics, have spurred the development of diverse and innovative synthetic methods. nih.gov

Introduction of the Trifluoromethyl Group into Azepane Systems

The direct incorporation of a trifluoromethyl group onto a pre-existing saturated heterocyclic ring is a formidable challenge in synthetic chemistry.

Direct C-H trifluoromethylation of unactivated aliphatic systems like the azepane ring is not a widely documented process. However, modern synthetic methods offer potential pathways. Photoredox catalysis, for instance, has emerged as a powerful tool for the direct trifluoromethylation of arenes and heteroarenes under mild conditions, often using a photocatalyst, a light source, and a suitable CF₃ source like triflyl chloride. nih.gov This strategy relies on the generation of a trifluoromethyl radical which then adds to the aromatic system. nih.gov While this approach has been demonstrated on a broad range of substrates, including electron-rich and electron-deficient heterocycles, specific examples of its application to the direct C-H trifluoromethylation of a saturated azepane ring are not prominently reported in the literature. nih.gov

A more prevalent and versatile approach involves building the azepane ring from smaller, functionalized precursors that already contain the trifluoromethyl group. This strategy circumvents the difficulties of direct trifluoromethylation and allows for greater control over the final structure.

Several key strategies exemplify this approach:

Ring Expansion Reactions: This method involves the expansion of smaller, more readily available rings, such as aziridines or pyrrolidines, into the seven-membered azepane system. A notable example is the synthesis of 3-(trifluoromethyl)azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. lookchem.comlookchem.com The process begins with the deprotonation of the aziridine and alkylation with a dihaloalkane, such as 1,4-dibromobutane, to introduce a side chain. lookchem.comlookchem.com Subsequent treatment with a nucleophile, like an alkylamine, triggers a ring-expansion cascade, yielding the functionalized azepane. lookchem.com This transformation is believed to proceed via an initial halide substitution by the amine, followed by an intramolecular ring-opening of the aziridine by the newly introduced amino group. lookchem.com

Table 1: Synthesis of Functionalized 3-(Trifluoromethyl)azepanes via Aziridine Ring Expansion lookchem.comAn interactive data table. Click on headers to sort.

| Starting Aziridine | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-(4-chlorobutyl)-1-tosyl-2-(trifluoromethyl)aziridine | Isopropylamine | DMF | 1-Isopropyl-4-tosylamino-3-(trifluoromethyl)azepane | 75% |

| 2-(4-chlorobutyl)-1-tosyl-2-(trifluoromethyl)aziridine | Benzylamine | DMF | 1-Benzyl-4-tosylamino-3-(trifluoromethyl)azepane | 81% |

Table 2: Synthesis of Trifluoromethylated Azepines via Cu(I)-Catalyzed Tandem Reaction nih.govAn interactive data table. Click on headers to sort. | Amine | Allenyne Substrate | Product | Yield | | :--- | :--- | :--- | :--- | :--- | | Aniline | Methyl 2-(2-(trifluoromethyl)buta-2,3-dien-1-yl)acrylate | Methyl 1-phenyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-azepine-6-carboxylate | 65% | | 4-Fluoroaniline | Methyl 2-(2-(trifluoromethyl)buta-2,3-dien-1-yl)acrylate | Methyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-azepine-6-carboxylate | 62% | | 3,4-Dimethoxyaniline | Methyl 2-(2-(trifluoromethyl)buta-2,3-dien-1-yl)acrylate | Methyl 1-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-azepine-6-carboxylate | 58% |

(4+3) Annulation: The reaction of donor-acceptor cyclopropanes with azadienes, catalyzed by a Lewis acid like ytterbium triflate, can produce densely substituted azepanones with high diastereoselectivity. epfl.ch This method has been applied to precursors containing a 4-(trifluoromethyl)phenyl group to construct the corresponding azepane derivative. epfl.ch

Dearomative Ring Expansion: A novel strategy involves the photochemical rearrangement of nitroarenes. manchester.ac.uk In this process, a substituted nitroarene, such as one bearing a trifluoromethyl group, is irradiated with blue light in the presence of a phosphite. manchester.ac.uk This transforms the six-membered aromatic ring into a seven-membered 3H-azepine system, which can then be hydrogenated to yield the corresponding polysubstituted azepane. manchester.ac.uk

Stereoselective and Enantioselective Syntheses of this compound Derivatives

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of bioactive molecules. Both chiral pool and asymmetric catalytic approaches have been successfully employed to produce specific stereoisomers of trifluoromethylated azepanes.

Chiral Pool Approaches in this compound Synthesis

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the final molecule. L-proline has been effectively used as a chiral precursor for the synthesis of enantio-enriched 4-substituted α-trifluoromethyl azepanes. acs.orgresearchgate.net

The synthesis commences with the conversion of L-proline into a trifluoromethyl-substituted pyrrolidine. acs.org This intermediate then undergoes a regioselective ring expansion. The key step involves the formation of a bicyclic azetidinium intermediate, which is subsequently opened by a nucleophile. acs.orgresearchgate.net The presence of the trifluoromethyl group directs the nucleophilic attack to achieve a regioselective ring expansion, yielding the desired 4-substituted azepane while transferring the original chirality from L-proline with high enantiomeric excess. acs.orgresearchgate.net This method allows for the synthesis of a variety of optically active cis- and trans-2,4-disubstituted azepanes. researchgate.net

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis employs a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. This approach is highly efficient and is a cornerstone of modern organic synthesis.

In the context of azepane synthesis, the (4+3) annulation of donor-acceptor cyclopropanes and azadienes has been rendered enantioselective through the use of a copper triflate catalyst in conjunction with a chiral trisoxazoline (Tox) ligand. epfl.ch While this demonstrates the potential for catalytic control, challenges remain. For instance, in a gold(I)-catalyzed asymmetric cyclopropanation/rearrangement reaction, a substrate bearing an electron-withdrawing trifluoromethyl group on an aryl ring failed to produce the desired product in an enantioselective manner, resulting instead in a complex mixture. pku.edu.cn

Furthermore, chiral phosphoric acids have emerged as powerful organocatalysts for a range of enantioselective transformations. researchgate.net They have been successfully used in the iso-Pictet-Spengler reaction of o-aminobenzylindoles with trifluoromethyl ketones to produce benzazepinoindoles with trifluoromethylated quaternary stereocenters in high yield and excellent enantioselectivity. pharmtech.com This highlights the utility of such catalysts in controlling stereochemistry in reactions forming complex trifluoromethylated nitrogen heterocycles. researchgate.netpharmtech.com

Continuous-Flow Synthesis Applications for Trifluoromethylated Azepanes

Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. While a specific, end-to-end continuous-flow synthesis of this compound is not explicitly detailed in the literature, the technology is highly relevant for several key synthetic steps.

For instance, the generation of potentially hazardous or unstable reagents used in trifluoromethylation can be managed more safely in a flow system. A continuous process for the synthesis and inline separation of anhydrous trifluoromethyl diazomethane, a valuable trifluoromethylating agent, has been developed. nih.gov The diazo compound is generated in an aqueous stream and immediately extracted into an organic stream via a gas-permeable membrane, where it can be used in a subsequent reaction step, thus avoiding its isolation and storage. nih.gov

Flow technology is also well-suited for reactions requiring precise control over conditions, such as temperature. Negishi cross-coupling reactions to produce fluoro- and trifluoromethyl-substituted biaryls have been efficiently performed in flow reactors. nih.gov The precise temperature control afforded by the flow setup was crucial for achieving high yields and short reaction times. nih.gov Photochemical reactions, such as the C-H arylation of furan (B31954) with a trifluoromethylated aryldiazonium salt, have also been successfully implemented in continuous-flow setups, demonstrating the versatility of this technology for reactions involving fluorinated compounds. rsc.org

Conformational Analysis and Stereochemistry of 4 Trifluoromethyl Azepane Systems

Intrinsic Conformational Preferences of Azepane Ring Systems

Theoretical Descriptions of Azepane Conformations (Chair, Boat, Twist-Boat)

The conformational landscape of the azepane ring is more complex than that of its six-membered counterpart, piperidine. Due to increased flexibility, the seven-membered ring can adopt a variety of conformations. The most stable conformations aim to minimize torsional and steric strain. The primary low-energy conformations of the azepane ring are generally described as chair, boat, and twist-boat forms, analogous to cyclohexane conformations.

Chair Conformation: This is typically the most stable conformation, as it effectively minimizes both angle and torsional strain. The chair form of azepane exists as a pair of interconverting enantiomers.

Boat Conformation: This conformation is generally higher in energy than the chair form due to unfavorable steric interactions between the "flagpole" substituents and eclipsing interactions along the sides of the ring.

Twist-Boat Conformation: The boat form can alleviate some of its inherent strain by twisting, leading to the twist-boat (or skew-boat) conformation. This form is intermediate in energy between the chair and boat conformations.

Computational studies, often employing density functional theory (DFT), are instrumental in predicting the relative energies and geometric parameters of these conformations. These calculations help in understanding the puckering of the ring and the preferred spatial arrangement of substituents. nih.gov

Pseudorotation Pathways in Seven-Membered Nitrogen Heterocycles

The interconversion between the various conformations of the azepane ring does not occur through a simple ring flip as in cyclohexane. Instead, the seven-membered ring undergoes a more complex process known as pseudorotation. This process involves a continuous series of small, low-energy deformations of the ring, allowing it to pass through multiple twist-chair and twist-boat intermediates.

The pseudorotation pathway allows for the interconversion of different chair and boat forms without passing through high-energy planar transition states. The energy barriers for these transformations are generally low, leading to a dynamic equilibrium of multiple conformers in solution at room temperature. The specific pathway and the energy barriers can be influenced by the nature and position of substituents on the ring.

Influence of the Trifluoromethyl Group on Azepane Conformation

The introduction of a trifluoromethyl (CF3) group at the 4-position of the azepane ring has significant stereoelectronic consequences that can dramatically alter its conformational preferences.

Stereoelectronic Effects of Trifluoromethyl Substitution on Azepane Ring Pucker

The trifluoromethyl group is a potent electron-withdrawing group and is also sterically demanding. These properties give rise to several stereoelectronic effects that influence the puckering of the azepane ring:

Inductive Effects: The strong electron-withdrawing nature of the CF3 group can influence the electron distribution within the azepane ring, potentially affecting bond lengths and angles.

Hyperconjugative Interactions: Interactions between the bonding and anti-bonding orbitals of the C-F bonds and adjacent C-C or C-H bonds can stabilize certain conformations. For instance, an anti-periplanar arrangement of a C-F bond and a neighboring C-H or C-C bond can lead to stabilizing hyperconjugative effects.

These stereoelectronic effects can lead to a preference for either an axial or equatorial orientation of the trifluoromethyl group, depending on the interplay of these interactions. In related fluorinated piperidines, an axial preference for the fluorine atom is often observed due to stabilizing charge-dipole and hyperconjugative interactions. nih.govnih.gov

Conformational Tuning and Rigidification Induced by Trifluoromethylation in Azepane Systems

The introduction of a trifluoromethyl group can lead to a "conformational tuning" of the azepane ring, shifting the equilibrium towards a limited set of conformations. This is often referred to as conformational rigidification. Research on fluorinated azepanes has demonstrated that fluorine substituents can significantly reduce the conformational disorder of the seven-membered ring. researchgate.net

The strong stereoelectronic preferences of the CF3 group can increase the energy barrier for pseudorotation, effectively locking the ring into a preferred conformation. This rigidification can be advantageous in drug design, as it presents a more defined three-dimensional structure to a biological target, potentially leading to higher binding affinity and selectivity. The extent of this rigidification is dependent on the synergy between the effects of the trifluoromethyl group and other substituents present on the azepane ring. researchgate.net

Spectroscopic and Diffraction Studies in Conformational Elucidation of 4-(Trifluoromethyl)azepane

The conformational preferences of this compound can be elucidated through a combination of spectroscopic and diffraction techniques, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying the solution-state conformation of azepane derivatives. The coupling constants (J-values) between protons on the ring can provide information about their dihedral angles, which are related to the ring's pucker. For fluorinated compounds, ¹⁹F NMR is particularly informative. The chemical shift of the fluorine nuclei and their coupling to nearby protons can provide insights into the local electronic environment and the spatial orientation of the trifluoromethyl group. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. weizmann.ac.ilrsc.org An X-ray crystal structure of a this compound derivative would reveal the precise bond lengths, bond angles, and torsional angles, unambiguously defining the ring conformation and the orientation of the trifluoromethyl group in the crystal lattice. nih.govmdpi.com

Computational Modeling: DFT and other computational methods are used to model the different possible conformations of this compound and calculate their relative energies. nih.gov These theoretical predictions can then be compared with experimental data from NMR and X-ray crystallography to provide a comprehensive understanding of the molecule's conformational behavior.

The table below summarizes the key techniques and the type of information they provide for the conformational analysis of this compound.

| Technique | Information Provided |

| ¹H NMR | Proton chemical shifts, coupling constants (dihedral angles) |

| ¹³C NMR | Carbon chemical shifts, information on ring symmetry |

| ¹⁹F NMR | Fluorine chemical shifts, coupling to protons (proximity and orientation) |

| X-ray Crystallography | Precise 3D structure in the solid state (bond lengths, angles, torsions) |

| Computational Modeling | Relative energies of conformers, predicted geometries, energy barriers |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the conformational dynamics of cyclic systems like this compound in solution. auremn.org.br By analyzing parameters such as chemical shifts, spin-spin coupling constants (J-values), and Nuclear Overhauser Effects (NOEs), detailed insights into the time-averaged conformational preferences of the azepane ring can be obtained. acs.org

Variable-temperature (VT) NMR studies are particularly informative for probing the energetics of conformational exchange processes, such as ring inversion. researchgate.net For substituted azepines, VT-NMR has been used to determine the Gibbs free energy of activation (ΔG‡) for the interconversion between different conformers. researchgate.net While specific data for this compound is not extensively documented, studies on analogous substituted azepanes reveal that the energy barriers for ring-flip and nitrogen inversion are sensitive to the steric bulk and electronic nature of the substituents. researchgate.net The trifluoromethyl group at C4, with its significant A-value, is expected to exert a strong preference for a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, thus biasing the conformational equilibrium towards specific chair or twist-chair forms.

Two-dimensional (2D) NMR techniques, including COSY, HSQC, HMBC, and NOESY, are indispensable for the unambiguous assignment of proton and carbon signals and for mapping spatial proximities between atoms. nih.gov For instance, NOESY experiments can confirm the relative stereochemistry of substituents by identifying through-space correlations between protons. nih.gov In the context of this compound, NOE correlations would be critical in establishing the cis or trans relationship of the C4-substituent relative to other groups on the ring.

| NMR Technique | Information Obtained | Relevance to this compound | Reference |

|---|---|---|---|

| Variable-Temperature (VT) 1H/13C NMR | Determination of energy barriers (ΔG‡) for ring inversion and N-inversion. | Provides insight into the energetic landscape of the flexible azepane ring and the influence of the CF3 group on its dynamics. | researchgate.net |

| 2D NOESY/ROESY | Through-space correlations between protons, allowing for the determination of relative stereochemistry. | Crucial for establishing the cis/trans configuration of the trifluoromethyl group relative to other substituents. | nih.gov |

| 1H-1H COSY | Identifies scalar-coupled protons, aiding in the assignment of the proton network within the azepane ring. | Essential for assigning signals and determining coupling constants, which are related to dihedral angles (Karplus relationship). | nih.gov |

| HSQC/HMBC | Correlation of proton signals with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms. | Enables unambiguous assignment of 1H and 13C chemical shifts, confirming the molecular structure. | acs.orgnih.gov |

X-ray Crystallography in Solid-State Conformation Determination of Azepanes

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. For complex heterocyclic systems like substituted azepanes, single-crystal X-ray diffraction analysis is an invaluable tool for unambiguously confirming stereochemical assignments made during synthesis. nih.govrsc.org

While a specific crystal structure for this compound is not prominently available, crystallographic data from a multitude of substituted azepane derivatives have established key structural features of this ring system. In the solid state, azepane rings are typically observed to adopt low-energy conformations, most commonly a twist-chair or a chair conformation, which minimizes torsional and steric strain. The exact conformation is influenced by the substitution pattern and the intermolecular forces, such as hydrogen bonding, present in the crystal lattice.

For example, in the synthesis of various 4,5,6-substituted azepanes, X-ray crystallography was used to definitively identify the trans geometry of substituents introduced via hydrogenation. nih.gov Similarly, the stereochemical outcome of piperidine ring expansion to form diastereomerically pure azepanes has been unequivocally confirmed by X-ray analysis. rsc.org These studies underscore the power of crystallography to validate the stereocontrol achieved in synthetic methodologies. The analysis of bond lengths, bond angles, and torsional angles from crystallographic data provides a static, solid-state picture that complements the dynamic information obtained from NMR studies in solution.

| Compound/System | Key Finding from X-ray Analysis | Significance | Reference |

|---|---|---|---|

| Diastereomerically pure azepane from piperidine ring expansion | Confirmed the structure and exclusive stereoselectivity of the product. | Provides unambiguous proof of the stereochemical outcome of a synthetic transformation. | rsc.org |

| 4,5,6-Substituted N-Boc azepanes | Identified the trans geometry at the C-6 position following hydrogenation. | Validates the stereochemistry inferred from NMR analysis and confirms the facial selectivity of the reaction. | nih.govacs.org |

| Pentahydroxylated azepane iminosugars | Established the absolute configuration of newly formed stereocenters. | Crucial for structure-activity relationship studies, as biological activity is highly dependent on stereochemistry. | acs.orgnih.gov |

Diastereoselective Control in this compound Synthesis and its Stereochemical Outcomes

The development of synthetic methods that provide precise control over the stereochemistry of substituents on the azepane ring is crucial for medicinal chemistry and drug discovery. lifechemicals.comnih.gov Diastereoselective synthesis aims to produce a single diastereomer out of multiple possibilities, which is essential as different diastereomers of a drug candidate can have vastly different pharmacological activities.

Several powerful strategies have been developed for the diastereoselective synthesis of substituted azepanes, which are applicable to the synthesis of this compound. One prominent method involves the asymmetric lithiation of N-Boc-allylamines followed by a conjugate addition to an α,β-unsaturated ester. nih.govacs.orgnih.gov This sequence, followed by cyclization, allows for the highly diastereoselective and enantioselective formation of polysubstituted azepanes. The stereochemical outcome is dictated by the chiral ligand (e.g., (-)-sparteine) and the geometry of the addition reaction. The resulting stereochemistry is typically confirmed by a combination of NMR spectroscopy and X-ray crystallography. nih.gov

Another effective approach is the stereoselective and regioselective ring expansion of smaller, more readily available heterocycles like piperidines. rsc.org This strategy can lead to the formation of diastereomerically pure azepane derivatives in excellent yields. The stereochemistry of the final product is directly correlated to the stereochemistry of the starting piperidine, often proceeding through a mechanism that ensures retention or inversion of configuration at specific centers. For instance, the synthesis of heavily hydroxylated azepane iminosugars has been achieved through methods like tethered aminohydroxylation, where the formation of a new C-N bond occurs with complete regio- and stereocontrol. acs.orgnih.gov The stereochemical integrity of these complex transformations is rigorously established through detailed NMR analysis and, ultimately, X-ray crystallography. acs.orgnih.gov

| Synthetic Strategy | Key Features | Stereochemical Outcome & Control | Reference |

|---|---|---|---|

| Asymmetric Lithiation-Conjugate Addition | Uses a chiral ligand ((-)-sparteine) to mediate the asymmetric deprotonation and subsequent addition. | Highly diastereoselective and enantioselective; stereochemistry confirmed by NMR and X-ray crystallography. | nih.govacs.orgnih.gov |

| Piperidine Ring Expansion | Expands a six-membered ring to a seven-membered ring. | Exclusive stereoselectivity and regioselectivity, yielding diastereomerically pure azepanes. Structure confirmed by X-ray analysis. | rsc.org |

| Tethered Aminohydroxylation | Used for synthesizing polyhydroxylated azepanes. A tether directs the regio- and stereochemistry of the aminohydroxylation. | Complete regio- and stereocontrol in the formation of the new C-N bond. | acs.orgnih.gov |

| Reductive Amination | A common method for cyclization to form the azepane ring from a linear precursor. | Diastereoselectivity can be influenced by the substrate and reducing agent, often requiring optimization. | nih.gov |

Reactivity and Chemical Transformations of 4 Trifluoromethyl Azepane Scaffolds

Reactions Involving the Azepane Nitrogen Atom

The secondary amine functionality of the 4-(trifluoromethyl)azepane core is a key site for synthetic modifications. Standard N-alkylation and N-acylation reactions are expected to proceed, although the electron-withdrawing effect of the 4-trifluoromethyl group may decrease the nucleophilicity of the nitrogen atom compared to unsubstituted azepane, potentially requiring more forcing reaction conditions.

N-Alkylation: The introduction of alkyl groups onto the azepane nitrogen can be achieved through reactions with alkyl halides or reductive amination. While specific examples for this compound are not extensively documented, analogous reactions on substituted azepanes are common. researchgate.net For instance, treatment with an alkyl halide in the presence of a base would yield the corresponding N-alkylated product.

N-Acylation: Acylation of the azepane nitrogen with acyl chlorides or anhydrides provides access to N-acyl derivatives. These reactions are typically straightforward and can be used to introduce a wide variety of functional groups. The resulting amides may exhibit altered conformational preferences and biological activities.

Transformations at the Trifluoromethyl-Bearing Carbon (C4)

Direct chemical transformations at the carbon atom bearing the trifluoromethyl group (C4) in a saturated azepane ring are challenging and not well-documented in the literature. The carbon-trifluoromethyl bond is exceptionally strong and generally unreactive under standard synthetic conditions. researchgate.net The C-F bonds are highly polarized towards fluorine, making the carbon atom electron-deficient but sterically hindered and resistant to nucleophilic attack.

Reactions involving the cleavage or modification of the C-CF3 bond in such saturated heterocyclic systems are rare. Radical trifluoromethylation of heterocycles is a known process for introducing CF3 groups, but the reverse reaction is not typically observed. nih.gov The inertness of the C4 position in this compound means that synthetic strategies requiring functionalization at this site would likely need to be designed from precursors where the desired functionality is already in place prior to the formation of the azepane ring.

Ring-Opening and Ring-Expansion Reactions of this compound Derivatives

A significant body of research on the synthesis of this compound derivatives involves ring-expansion reactions of smaller, trifluoromethyl-substituted N-heterocycles, such as pyrrolidines and aziridines. These methods provide a powerful entry to functionalized azepane scaffolds.

A notable strategy involves the ring expansion of 2-(trifluoromethyl)pyrrolidine (B1142111) derivatives. This transformation can be achieved via a regioselective ring-opening of a bicyclic azetidinium intermediate with various nucleophiles. researchgate.netnih.gov The presence of the trifluoromethyl group directs the regioselectivity of the nucleophilic attack, leading to the formation of 4-substituted-2-(trifluoromethyl)azepanes.

Another effective method utilizes the ring expansion of 1-tosyl-2-(trifluoromethyl)aziridine. nih.govresearchgate.netlookchem.com Alkylation of the aziridinyl anion with ω,ω'-dihaloalkanes, followed by a nucleophile-triggered ring expansion, yields functionalized 3-CF3-azepanes. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-(4-chlorobutyl)-1-tosyl-2-(trifluoromethyl)aziridine | Various nucleophiles (e.g., amines, alkoxides) | Functionalized 3-(trifluoromethyl)azepanes | Moderate to Good | researchgate.net |

| (S)-1-Boc-2-(1-hydroxy-2,2,2-trifluoroethyl)pyrrolidine | 1. MsCl, Et3N; 2. Nucleophile (e.g., NaN3, KCN) | 4-Substituted-2-(trifluoromethyl)azepanes | Good | researchgate.netnih.gov |

This table presents illustrative examples of ring-expansion reactions leading to trifluoromethylated azepanes.

Direct ring-opening of the this compound ring itself is not a commonly reported transformation, likely due to the stability of the seven-membered ring. However, N-acylation can activate the ring towards nucleophilic attack under certain conditions.

Cycloaddition Reactions and Pericyclic Transformations of Azepane Systems

While cycloaddition reactions involving the this compound scaffold as a reactant are not well-documented, the synthesis of azepine derivatives through cycloaddition reactions is a known strategy. These unsaturated precursors could potentially be reduced to the corresponding saturated azepanes.

Diels-Alder Reactions: Dihydro-1H-azepines can act as dienes in hetero-Diels-Alder reactions with heterodienophiles, leading to the formation of bicyclic systems. nih.gov The presence of a trifluoromethyl group on the azepine ring would be expected to influence the electronics of the diene system and thus the reactivity and regioselectivity of the cycloaddition. youtube.com

1,3-Dipolar Cycloadditions: Azomethine ylides derived from azepine precursors can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct fused heterocyclic systems. acs.orgwikipedia.org For instance, dibenzoxazepinium ylides have been shown to react stereoselectively with dipolarophiles. acs.org The electronic nature of the trifluoromethyl group could modulate the stability and reactivity of the corresponding 1,3-dipole.

It is important to note that these cycloaddition reactions are generally performed on unsaturated azepine systems, and a subsequent reduction step would be necessary to obtain the saturated this compound core.

Functional Group Interconversions on the this compound Core

Functional group interconversions on pre-functionalized this compound scaffolds are crucial for elaborating the core structure and accessing a diversity of analogs. These transformations can involve modifications of substituents introduced during the synthesis of the azepane ring.

For example, ester functionalities, often present in the precursors for ring-expansion syntheses, can be reduced to alcohols or hydrolyzed to carboxylic acids. Amide groups can be hydrolyzed under acidic or basic conditions to reveal a primary or secondary amine and a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org

A key synthetic route to functionalized 4-(trifluoromethyl)azepanes involves the ring expansion of a trifluoromethylated pyrrolidine (B122466) precursor, which can bear various functional groups that are carried through to the azepane product. researchgate.net These functional groups can then be further manipulated. For instance, an azide (B81097) group can be reduced to an amine, which can then be acylated or alkylated.

| Starting Material | Reagents and Conditions | Product | Transformation | Reference |

| 4-Azido-2-(trifluoromethyl)azepane derivative | H2, Pd/C | 4-Amino-2-(trifluoromethyl)azepane derivative | Reduction of azide | researchgate.net |

| 4-Cyano-2-(trifluoromethyl)azepane derivative | LiAlH4 | 4-(Aminomethyl)-2-(trifluoromethyl)azepane derivative | Reduction of nitrile | researchgate.net |

| N-Tosyl-3-(trifluoromethyl)azepane derivative | Mg, MeOH | 3-(Trifluoromethyl)azepane | Detosylation | nih.gov |

This table showcases examples of functional group interconversions on the trifluoromethylated azepane core.

The strategic use of protecting groups is also an important aspect of the synthesis and functionalization of these complex molecules, allowing for the selective modification of different parts of the molecule. jocpr.com

Computational and Theoretical Investigations of 4 Trifluoromethyl Azepane

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, from molecular geometries and vibrational frequencies to reaction energies and pathways. For azepane derivatives, these studies are crucial for understanding how substituents, such as the electron-withdrawing trifluoromethyl group, influence the ring's structure and chemical nature.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms and energetics of organic reactions. mdpi.com DFT calculations determine the electronic energy of a molecule based on its electron density. mdpi.com This approach is used to explore potential energy surfaces, locate transition states, and calculate activation barriers, thereby providing a detailed picture of reaction pathways. mdpi.compku.edu.cn

For azepane and its derivatives, DFT methods are employed to investigate structural reactivity and stability. nih.govacs.org For instance, calculations on the parent azepane ring using the M06-2X functional have been performed to determine optimized geometries, vibrational frequencies, and global reactivity descriptors. nih.gov These descriptors, such as the HOMO-LUMO energy gap, help in understanding the electronic properties and reactivity of the molecule. acs.org The introduction of a trifluoromethyl group at the C4 position is expected to significantly alter the electron density distribution within the azepane ring, impacting its reactivity. The strong electron-withdrawing nature of the CF3 group can influence the nucleophilicity of the nitrogen atom and the acidity of adjacent protons. mdpi.com

DFT calculations provide precise data on the geometric parameters of the azepane ring. Studies on the parent molecule offer a baseline for understanding the structural impact of substitution.

| Parameter | Bond | M06-2X (Å) | MP2 (Å) | Experimental (X-ray) (Å) |

|---|---|---|---|---|

| Bond Lengths | C1-C2 | 1.5335 | 1.5297 | 1.527 |

| C2-C3 | 1.5297 | 1.5255 | 1.528 | |

| C3-C4 | 1.5343 | 1.5294 | 1.526 | |

| C-N | 1.4590 | 1.4602 | 1.456 |

Furthermore, atomic charge calculations using methods like CHELPG (Charges from Electrostatic Potentials using a Grid-based method) can reveal the charge distribution and identify electrophilic and nucleophilic sites within the molecule. nih.gov For halogenated cycloheptanes, it has been shown that an electronegative substituent significantly alters the charge on the carbon atom to which it is attached. acs.org A similar, more pronounced effect would be anticipated for the highly electronegative trifluoromethyl group in 4-(trifluoromethyl)azepane.

Molecular Orbital (MO) theory provides a delocalized description of electron distribution in molecules, where electrons occupy molecular orbitals that can extend over the entire molecule. libretexts.orgopenstax.org This contrasts with localized bonding pictures and is essential for understanding electronic properties, spectra, and reactivity. youtube.com Combining atomic orbitals yields an equal number of molecular orbitals, which are classified as bonding, antibonding, or non-bonding based on their energy relative to the parent atomic orbitals. openstax.orgyoutube.com

The parent azepane ring is a saturated, non-aromatic system. Therefore, discussions of aromaticity are not directly applicable. However, MO calculations are vital for understanding electron localization and the effects of substituents. The introduction of a trifluoromethyl group significantly perturbs the electronic structure of the azepane ring. MO analysis can quantify the extent of this perturbation by examining the composition and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO, which has direct consequences for the molecule's reactivity as both a nucleophile and an electrophile.

Analyses based on MO theory, such as Natural Localized Molecular Orbital (NLMO) analysis, can provide detailed information on bond polarization and electron delocalization. mdpi.com For instance, in related azepine systems, NLMO analysis has been used to explain the sources of partial aromatic character by investigating the occupancy and localization of orbitals associated with specific bonds and lone pairs. mdpi.com For this compound, such an analysis would precisely detail the polarization of the C-F and C-N bonds and the delocalization of the nitrogen lone pair, providing a quantitative picture of the electronic landscape.

Molecular Dynamics and Conformational Space Exploration of this compound Systems

The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations. nih.gov Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational space of such flexible molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals the dynamic behavior of the molecule, including conformational changes, vibrational motions, and interactions with its environment. uakron.edu

The conformational landscape of azepane is complex, with the twist-chair conformation often reported as the most stable. nih.gov The introduction of a substituent, particularly a sterically demanding and electronically influential one like the trifluoromethyl group, can significantly alter the relative energies of these conformers. Computational modeling on monofluorinated azepanes has demonstrated that a single fluorine atom can bias the azepane ring towards one major conformation. rsc.org This suggests that the trifluoromethyl group at the C4 position would likely have a profound impact on the conformational equilibrium of the azepane ring, favoring specific chair or boat-like structures to minimize steric and electronic repulsions.

Advanced simulation techniques, such as accelerated ab initio molecular dynamics (A-AIMD), can be used to enhance the sampling of conformational space and observe rare events like ring-flipping on computationally accessible timescales. nih.gov Such methods have been successfully applied to study the chair-to-chair interconversion of cyclohexane, a process analogous to conformational changes in the azepane ring. nih.gov Applying these techniques to this compound would provide a comprehensive understanding of its dynamic behavior and the energy barriers separating its various conformers.

Quantitative Structure–Reactivity Relationships (QSRR) in this compound Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the structural or physicochemical properties of a set of molecules and their chemical reactivity. dntb.gov.ua These models are valuable tools in physical organic chemistry and synthesis planning for predicting the reactivity of new compounds without the need for extensive experimentation.

The development of a QSRR model involves several key steps. First, a dataset of molecules with known reactivity for a specific transformation is compiled. Next, a series of numerical values known as molecular descriptors are calculated for each molecule. These descriptors can encode a wide range of information, including steric (e.g., molecular volume), electronic (e.g., atomic charges, dipole moment), and topological properties. Many of the most informative descriptors are derived from quantum chemical calculations. researchgate.net Finally, statistical methods, ranging from multiple linear regression to machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed reactivity. researchgate.net

For transformations involving this compound and its derivatives, QSRR could be a powerful predictive tool. For example, a QSRR model could be developed to predict the rate of N-alkylation or N-acylation reactions based on descriptors calculated for a series of substituted azepanes. Descriptors capturing the electronic effect of the trifluoromethyl group, such as the charge on the nitrogen atom or the HOMO energy, would likely be critical variables in such a model. While specific QSRR studies focused solely on this compound transformations are not widely documented, the methodology is broadly applicable and represents a promising avenue for future research to rationalize and predict the chemical behavior of this class of compounds.

Advanced Computational Methodologies Applied to Trifluoromethylated Azepanes

The study of complex chemical systems like trifluoromethylated azepanes often benefits from the application of advanced and integrated computational methodologies that go beyond single-method calculations. These approaches combine the strengths of different techniques to provide a more complete and accurate picture of molecular behavior. Trifluoromethylated nitrogen heterocycles are of significant interest in medicinal chemistry, making them prime candidates for such sophisticated computational studies. rsc.orgnih.govnih.gov

One powerful advanced methodology is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. In this approach, the chemically active part of the system (e.g., the reacting molecules) is treated with a high-level quantum mechanical method like DFT, while the surrounding environment (e.g., solvent molecules or a protein active site) is described using a more computationally efficient molecular mechanics force field. This allows for the study of reaction mechanisms and dynamics in a realistic environment, which is often crucial for accurate predictions.

Furthermore, the integration of multiple computational techniques provides a holistic workflow for chemical investigation. A comprehensive study might begin with DFT calculations to elucidate the intrinsic electronic structure and reactivity of this compound. nih.gov This can be followed by MD simulations to explore its conformational dynamics and solvation properties. nih.gov Finally, molecular docking simulations could be employed to predict how the molecule might bind to a biological target, a common application for azepane-based compounds which are prevalent in drug discovery. dntb.gov.ua This multi-faceted computational approach, combining electronic structure theory with classical dynamics and bioinformatics tools, represents the state-of-the-art for investigating the properties and potential applications of medicinally relevant molecules like trifluoromethylated azepanes.

4 Trifluoromethyl Azepane As a Building Block in Complex Molecule Synthesis

Design Principles for Incorporating 4-(Trifluoromethyl)azepane into Advanced Molecular Architectures

The strategic incorporation of this compound into complex molecules is guided by a set of design principles rooted in the unique physicochemical properties of both the trifluoromethyl (CF3) group and the seven-membered azepane scaffold. researchgate.netmdpi.comlifechemicals.com This building block is utilized by medicinal chemists to impart desirable characteristics to drug candidates, influencing their pharmacokinetic profiles and target interactions. mdpi.comhovione.comresearchgate.net

The trifluoromethyl group is a key functional moiety in modern drug design. hovione.comresearchgate.net Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and enhance interactions with biological targets, such as hydrogen bonding and electrostatic interactions. mdpi.com A primary advantage of the CF3 group is its contribution to metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug. Furthermore, the CF3 group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes. mdpi.com

The azepane ring, a saturated seven-membered heterocycle, serves as a versatile, non-planar scaffold. researchgate.netslideshare.net Saturated heterocycles are increasingly favored over flat aromatic systems in drug discovery for several reasons, including improved aqueous solubility and a reduced likelihood of forming toxic metabolites through arene oxidation. bohrium.comresearchgate.net The inherent three-dimensionality of the azepane ring allows for the creation of molecules with more complex and defined shapes, a crucial factor for achieving high-affinity and selective binding to protein targets. lifechemicals.com The conformational flexibility of the azepane ring, which can adopt various chair and boat-like conformations, presents an opportunity to explore a wider range of spatial arrangements. slideshare.netrsc.org

By combining these two motifs, the this compound building block offers a synergistic set of properties. It provides a metabolically robust, lipophilic substituent on a three-dimensional, saturated scaffold that can improve solubility and escape the "flatland" of traditional aromatic drugs. bohrium.comnih.gov The trifluoromethyl group at the 4-position also serves as a powerful conformational handle, influencing the preferred geometry of the azepane ring, which can be critical for pre-organizing a molecule for optimal target binding. lifechemicals.comrsc.org

Table 1: Key Physicochemical Properties and Their Implications in Molecular Design

| Feature | Property | Implication in Drug Design |

| Trifluoromethyl Group | High Metabolic Stability | Increased drug half-life, reduced potential for metabolic inactivation. |

| Strong Electron-Withdrawing Nature | Modulation of pKa of adjacent atoms, enhanced target binding interactions. mdpi.com | |

| Increased Lipophilicity | Improved membrane permeability and cell penetration. mdpi.com | |

| Azepane Ring | Saturated & Non-Planar | Increased three-dimensionality (Fsp3 character), improved solubility. bohrium.comresearchgate.net |

| Conformational Flexibility | Allows for exploration of diverse spatial arrangements to fit target binding sites. slideshare.netrsc.org | |

| Reduced Aromaticity | Avoidance of toxic metabolites associated with arene oxidation. bohrium.com | |

| Combined Scaffold | Pre-functionalized 3D Building Block | Enables rapid construction of complex molecules with desirable properties. |

| Conformational Influence of CF3 | Biases the ring's conformation, providing a degree of structural pre-organization. lifechemicals.comrsc.org |

Strategies for Diversification of the this compound Scaffold

The this compound scaffold serves as a foundational core that can be chemically modified to generate libraries of diverse compounds for drug discovery programs. Diversification strategies primarily target the secondary amine of the azepane ring, which acts as a versatile chemical handle for a wide range of transformations.

The most common point of diversification is the nitrogen atom. Standard synthetic methodologies can be readily applied to modify this position:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a particularly robust method for introducing a wide variety of substituents. nih.gov

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl and heteroaryl groups, significantly expanding the chemical space accessible from the scaffold.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. This introduces different electronic and steric properties and can modulate the hydrogen-bonding capacity of the molecule.

While N-functionalization is the most direct approach, diversification can also be achieved by modifying the carbon framework of the ring, often through more complex multi-step syntheses. Some synthetic routes allow for the introduction of functionality at other positions during the construction of the ring itself. For instance, ring-expansion strategies starting from smaller, highly functionalized precursors can yield azepanes with diverse side chains. nih.gov Additionally, late-stage functionalization techniques, such as C-H activation or oxidation of the carbon backbone to introduce hydroxyl or keto groups, can provide further points for modification, although these methods are often more challenging. nih.gov

Table 2: Common Diversification Reactions for the Azepane Scaffold

| Reaction Type | Reagents/Conditions | Functional Group Introduced |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | N-Alkyl, N-Benzyl |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | N-Aryl, N-Heteroaryl |

| Acylation | Acyl Chloride or Anhydride, Base | N-Amide |

| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonamide |

| Ring-Expansion Synthesis | Nucleophilic ring-opening of activated precursors | Varied side chains on the carbon ring. nih.gov |

| Late-Stage Oxidation | Oxidizing agents | Carbonyl (ketone) or Hydroxyl groups on the ring. nih.gov |

Applications in the Construction of Conformationally Constrained Systems Utilizing Azepane Frameworks

The seven-membered azepane ring is inherently flexible, capable of adopting multiple low-energy conformations such as twist-chair, chair, and boat forms. slideshare.netrsc.org While this flexibility can be advantageous for initial discovery efforts, medicinal chemists often seek to create more rigid, conformationally constrained analogues to improve binding affinity and selectivity for a biological target. Introducing substituents onto the azepane ring is a key strategy to control its conformational preferences. lifechemicals.comrsc.org

The this compound scaffold is particularly useful in this context. The sterically demanding and electronically distinct trifluoromethyl group at the C4 position can create a strong conformational bias, forcing the ring to predominantly adopt a single, low-energy conformation. rsc.org This pre-organization reduces the entropic penalty upon binding to a target, which can lead to a significant increase in potency. By locking the molecule into a specific three-dimensional shape that mimics the bioactive conformation, chemists can design more effective and selective therapeutic agents.

This principle is widely applied in the design of peptidomimetics, where azepane-based amino acids are incorporated into peptide sequences to induce specific turns or secondary structures. researchgate.net The constrained azepane ring restricts the rotational freedom of the peptide backbone, leading to more stable and potent analogues. Furthermore, bicyclic and spirocyclic systems that incorporate the azepane framework are another powerful approach to achieve conformational restriction. researchgate.netnih.gov Fusing the azepane to another ring system dramatically limits its conformational freedom, resulting in rigid scaffolds that present functional groups in well-defined spatial orientations.

Role of this compound in the Development of 3D Chemical Space

In contemporary drug discovery, there is a significant movement to "escape from flatland"—a concept that describes the push to move beyond flat, two-dimensional, aromatic-rich molecules and explore more complex, three-dimensional chemical structures. bohrium.comnih.govdigitellinc.com Statistical analysis has shown that molecules with a higher fraction of sp3-hybridized carbons (Fsp3) and chiral centers tend to have a higher success rate in clinical development. bohrium.comnih.gov These 3D molecules often exhibit improved physicochemical properties, such as better solubility and more favorable metabolic profiles, and can offer novel intellectual property.

The this compound building block is an exemplary tool for populating this valuable 3D chemical space. dtu.dkdtu.dkresearchgate.net As a saturated heterocycle, the azepane ring is inherently non-planar and contributes significantly to a molecule's Fsp3 count. bohrium.comfrontiersin.org Its incorporation into a larger molecule immediately imparts a more three-dimensional character compared to an analogous structure containing a flat phenyl or pyridine (B92270) ring.

Azepanes are considered an underutilized scaffold in medicinal chemistry compared to their five- and six-membered counterparts (pyrrolidines and piperidines), meaning they offer access to novel and less-explored regions of chemical space. nih.gov By providing a readily available, Fsp3-rich fragment, this compound allows chemists to systematically build molecular complexity and three-dimensionality. This enables the exploration of novel binding modes with biological targets and the development of drug candidates with improved "drug-like" properties, ultimately contributing to the discovery of new and more effective medicines. bohrium.comresearchgate.net

Future Directions and Advanced Research Perspectives for 4 Trifluoromethyl Azepane

Emerging Synthetic Methodologies for Fluorinated Azepanes

The development of efficient and stereocontrolled methods for synthesizing fluorinated azepanes is critical for unlocking their full potential. While traditional methods exist, recent research has focused on novel ring-expansion and cyclization strategies that offer improved access to these valuable scaffolds.

One of the most promising emerging methodologies involves the ring expansion of smaller, readily available nitrogen heterocycles. Researchers have demonstrated the synthesis of 4-substituted α-trifluoromethyl azepanes through the expansion of trifluoromethyl-substituted pyrrolidines. acs.org This process often originates from accessible starting materials like L-proline and proceeds via a bicyclic azetidinium intermediate. acs.org The regioselectivity of the subsequent ring-opening by various nucleophiles is effectively directed by the trifluoromethyl group, allowing for the creation of a diverse range of azepane derivatives with high enantiomeric excess. researchgate.netacs.org

Another innovative approach is the ring expansion of 2-(trifluoromethyl)aziridines. lookchem.comnih.gov This strategy involves the generation of a 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, which is then alkylated with dihaloalkanes. The resulting intermediate undergoes a ring-expansion protocol triggered by a variety of nucleophiles, yielding functionalized trifluoromethyl-azaheterocycles, including azepanes. nih.govresearchgate.net

Furthermore, copper-catalyzed tandem reactions are gaining traction. An efficient method for preparing trifluoromethyl-substituted azepine derivatives utilizes a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov This approach provides a direct route to constructing the seven-membered azepine core. nih.gov Other notable strategies include the oxidative cleavage of unsaturated bicyclic β-lactams followed by reductive amination to achieve ring expansion. researchgate.net

These emerging methods represent a significant step forward, providing more versatile and efficient pathways to fluorinated azepanes compared to classical multi-step sequences or ring-closing reactions. researchgate.netresearchgate.net

| Synthetic Method | Precursor | Key Features | Resulting Structure |

| Pyrrolidine (B122466) Ring Expansion | Trifluoromethyl Pyrrolidines (from L-proline) | Regioselective opening of an azetidinium intermediate; High enantiomeric excess. acs.org | 4-Substituted α-Trifluoromethyl Azepanes. acs.org |

| Aziridine (B145994) Ring Expansion | 1-Tosyl-2-(trifluoromethyl)aziridine | Alkylation followed by nucleophile-triggered expansion. nih.gov | Functionalized CF3-Azepanes. nih.gov |

| Copper-Catalyzed Cyclization | Functionalized Allenynes and Amines | Tandem amination/cyclization reaction. nih.gov | Trifluoromethyl-substituted Azepines. nih.gov |

| Oxidative Cleavage & Reductive Amination | Unsaturated Bicyclic β-Lactams | Ring C=C bond cleavage followed by ring closure. researchgate.net | Fluorinated Azepane β-Amino Esters. researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques for 4-(Trifluoromethyl)azepane

The unambiguous characterization of this compound and its derivatives is essential for understanding their structure-activity relationships. A suite of advanced spectroscopic and analytical techniques is employed to elucidate their precise molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. Beyond standard ¹H and ¹³C NMR, ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl group. nih.gov Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity and spatial relationships between atoms within the azepane ring and its substituents, which is vital for determining stereochemistry. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides indispensable data by determining the exact mass of the molecule, which confirms its elemental composition with high precision. nih.gov This technique is critical for verifying the successful synthesis of the target compound.

For definitive structural elucidation, single-crystal X-ray crystallography is the gold standard. lookchem.comnih.gov This technique provides the precise three-dimensional coordinates of every atom in the molecule, revealing detailed information about bond lengths, bond angles, and the conformation of the azepane ring. This data is invaluable for computational modeling and understanding receptor-ligand interactions.

Complementing these experimental methods, computational techniques like Density Functional Theory (DFT) are increasingly used. researchgate.net DFT calculations can predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts, providing a theoretical framework that supports and helps interpret experimental data. researchgate.net

| Technique | Information Provided | Relevance for this compound |

| ¹⁹F NMR | Direct detection and chemical shift of fluorine atoms. | Confirms the integrity and electronic environment of the -CF₃ group. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and spatial proximity. | Determines the precise substitution pattern and relative stereochemistry of the azepane ring. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Unambiguously confirms the chemical formula of the synthesized compound. nih.gov |

| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, conformation, and stereochemistry. | Provides definitive proof of structure and detailed geometric parameters. lookchem.comnih.gov |

| Density Functional Theory (DFT) | Theoretical prediction of structure, spectra, and electronic properties. | Complements experimental data and aids in the interpretation of spectroscopic results. researchgate.net |

Innovative Applications of this compound in Chemical Discovery

The unique combination of a conformationally flexible seven-membered ring and a metabolically robust trifluoromethyl group makes this compound a highly attractive scaffold for chemical discovery, particularly in the pharmaceutical and agrochemical sectors. nih.govnih.gov

In medicinal chemistry, the azepane motif is a key component of numerous FDA-approved drugs and clinical candidates. nih.gov It is recognized for its role in compounds targeting a wide range of diseases, including cancer, diabetes, and viral infections. nih.govresearchgate.net The introduction of a trifluoromethyl group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve cell membrane permeability and binding affinity due to its lipophilic nature. Therefore, this compound serves as a critical building block for generating new chemical entities with potentially superior pharmacological profiles. Its use is being explored in the design of novel kinase inhibitors, central nervous system agents, and antimicrobials. nih.govresearchgate.net

The development of new synthetic routes to access diverse libraries of this compound derivatives is a key driver of innovation. researchgate.net These libraries can be screened against various biological targets to identify novel hits and leads for drug discovery programs. The ability to modify the azepane at different positions allows for fine-tuning of its properties to optimize potency and selectivity.

Beyond pharmaceuticals, organofluorine compounds are finding increasing use in materials science and agrochemicals. acs.org The properties imparted by the trifluoromethyl group can be leveraged to create new polymers with unique thermal and chemical resistance. In agrochemistry, fluorinated compounds often exhibit enhanced herbicidal or insecticidal activity, opening another avenue for the application of the this compound scaffold. The development of porous nanomaterials, such as metal-organic frameworks, may also enable the use of previously inaccessible fluorinated building blocks in synthesis, further expanding potential applications. cornell.edu

| Application Area | Rationale for Using this compound | Potential Impact |

| Medicinal Chemistry | The azepane core is a privileged scaffold, and the -CF₃ group enhances metabolic stability, lipophilicity, and binding affinity. nih.gov | Discovery of new therapeutic agents for cancer, infectious diseases, and neurological disorders with improved drug-like properties. nih.govnih.gov |

| Agrochemicals | Fluorination is a common strategy to increase the efficacy and stability of pesticides and herbicides. acs.org | Development of next-generation crop protection agents with enhanced potency and environmental profiles. |

| Materials Science | The -CF₃ group can impart desirable properties such as thermal stability and hydrophobicity to polymers and other materials. acs.org | Creation of novel materials with specialized properties for advanced technological applications. |

| Chemical Biology | Use as a molecular probe to study biological systems, leveraging the ¹⁹F NMR signal for tracking and analysis. | Elucidation of biological pathways and mechanisms of drug action. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.